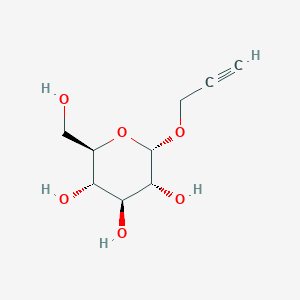

Propargyl a-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propargyl a-D-glucopyranoside is a useful research compound. Its molecular formula is C9H14O6 and its molecular weight is 218.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Propargyl α-D-glucopyranoside serves as a crucial building block in the synthesis of various glycosylated compounds. Its propargyl group facilitates participation in 1,3-dipolar cycloaddition reactions , which are essential for constructing complex molecular architectures.

Key Reactions

- Cycloaddition Reactions : The propargyl group acts as a dipolarophile in reactions with azides to form triazole derivatives. This method is widely used to synthesize glycoconjugates , which are vital for studying biological processes and developing therapeutics .

- Quinoline-Based Glycoconjugates : A one-pot three-component reaction involving propargyl α-D-glucopyranoside, aldehydes, and anilines has been reported to yield quinoline-based glycoconjugates, demonstrating its utility in creating biologically relevant compounds .

Glycosylation Reactions

Propargyl α-D-glucopyranoside can be utilized as a glycosyl donor in glycosylation reactions, leading to the formation of various glycosides. These glycosides are important for modifying the properties of biomolecules.

Case Study: Synthesis of Sugar-Modified Cellulose Derivatives

A study demonstrated the reaction between propargyl α-D-glucopyranoside and azido-6-deoxy cellulose to produce modified cellulose derivatives. These derivatives were characterized using FTIR and NMR spectroscopy, highlighting the potential of propargyl α-D-glucopyranoside in creating functionalized polysaccharides .

Inhibition of Enzymes

Propargyl α-D-glucopyranoside has been investigated for its potential as an inhibitor of α-glucosidase , an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage postprandial blood glucose levels, making it a target for diabetes treatment.

Inhibitory Activity

Research has shown that derivatives synthesized from propargyl α-D-glucopyranoside exhibit significant inhibitory activity against α-glucosidase. For instance, newly synthesized triazole derivatives demonstrated lower IC50 values compared to standard inhibitors like acarbose, indicating their potential as therapeutic agents for type 2 diabetes management .

Development of Functional Foods

The ability of propargyl α-D-glucopyranoside to inhibit α-glucosidase suggests its application in developing functional foods aimed at controlling blood sugar levels. The incorporation of such compounds into dietary products could provide health benefits for individuals with metabolic disorders.

Data Tables

Analyse Chemischer Reaktionen

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propargyl α-D-glucopyranoside serves as an alkyne component in CuAAC reactions to synthesize triazole-linked glycoconjugates. Key applications include:

Reaction with Azide-Functionalized Cellulose

-

Reaction Scheme :

Propargyl α-D-glucopyranoside reacts with 6-azido-6-deoxy cellulose under CuSO₄/Na-ascorbate catalysis in DMSO to form 6-deoxy-6-(4-methyl-D-glucopyranose-1-N-[1,2,3-triazole]) cellulose (Figure 1) . -

Key Findings :

-

Degree of Substitution (DS) : DS values ranged from 0.32 to 0.96 , depending on steric hindrance and reaction conditions (Table 1).

-

Characterization :

-

Table 1: CuAAC Reactions of Propargyl α-D-Glucopyranoside with Azide Substrates

| Substrate | DS<sub>Sugar</sub> | Solubility Post-Reaction | Key Observations |

|---|---|---|---|

| 6-Azido-6-deoxy cellulose | 0.96 | DMSO-soluble | Residual azide detected |

| 5-Azido-5-deoxy-xylofuranose | 0.42 | Water-soluble | Steric hindrance limited DS |

| Methyl 6-azido-glucopyranoside | 0.40 | Aqueous NaOH-soluble | 50% alkyne conversion |

Steric and Electronic Effects on Reactivity

-

Steric Hindrance : Bulky substituents (e.g., benzyl groups) on azide partners reduce DS values (e.g., DS = 0.32 for tri-O-benzyl derivatives) .

-

Solubility Trends : Hydrophilic sugar moieties enhance water solubility (e.g., sample 3e in Table 1), while hydrophobic groups retain DMSO solubility .

Structural Characterization Techniques

Eigenschaften

Molekularformel |

C9H14O6 |

|---|---|

Molekulargewicht |

218.2 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9+/m1/s1 |

InChI-Schlüssel |

DSKUDOWHGLWCBQ-ZEBDFXRSSA-N |

Isomerische SMILES |

C#CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.